6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid is a complex organic compound characterized by its unique molecular structure, which includes a nicotinic acid core substituted with a 3,5-bis(trifluoromethyl)phenyl group. This compound is notable for its potential applications in medicinal chemistry and material science due to the presence of trifluoromethyl groups that enhance its biological activity and stability.
The compound is synthesized through advanced organic chemistry techniques, primarily involving palladium-catalyzed cross-coupling reactions. It has been studied extensively for its chemical properties and potential applications in various scientific fields.
6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid falls under the category of fluorinated organic compounds, specifically pyridine derivatives. Its classification is significant in understanding its reactivity and applications in medicinal chemistry and material science.
The synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)-nicotinic acid typically involves two main steps:
The synthesis requires careful control of reaction conditions to optimize yield and purity. The use of microwave irradiation enhances reaction rates and improves product yields compared to traditional heating methods.
The molecular formula for 6-(3,5-bis(trifluoromethyl)phenyl)-nicotinic acid is C14H7F6NO2, with a molecular weight of 335.20 g/mol. The structure features a pyridine ring with a carboxylic acid group and a highly fluorinated phenyl substituent.
6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid can participate in various chemical reactions:
The specific conditions for these reactions can vary widely based on the desired outcome and the functional groups present in the compound.
The mechanism of action for 6-(3,5-bis(trifluoromethyl)phenyl)-nicotinic acid involves its interaction with biological targets at the molecular level. The trifluoromethyl groups enhance lipophilicity, allowing the compound to effectively penetrate biological membranes and interact with hydrophobic pockets in proteins. This interaction can lead to modulation of protein activity, making it a candidate for further investigation in drug development.
Property | Value |
---|---|
Molecular Formula | C14H7F6NO2 |
Molecular Weight | 335.20 g/mol |
CAS Number | 887976-37-6 |
IUPAC Name | 6-[3,5-bis(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid has several significant applications:
This detailed analysis highlights the importance of 6-(3,5-bis(trifluoromethyl)phenyl)-nicotinic acid in various scientific fields while providing insights into its synthesis, structural characteristics, chemical behavior, and potential applications.
The strategic incorporation of polyfluorinated aromatic systems into bioactive compounds represents a cornerstone of modern medicinal and agrochemical design. This approach leverages fluorine’s unique physicochemical properties—high electronegativity, small atomic radius, and enhanced lipophilicity—to optimize drug-receptor interactions, metabolic stability, and membrane permeability. The convergence of nicotinic acid derivatives with polyfluorinated aryl groups epitomizes this design philosophy, yielding hybrid architectures with tailored bioactivity profiles. Among these, 6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid (C₁₄H₇F₆NO₂; CAS 887976-37-6) emerges as a structurally novel scaffold, merging vitamin B₃’s biological relevance with the steric and electronic advantages of ortho-positioned trifluoromethyl groups [1] [6].
The industrial synthesis of trifluoromethylated aromatics began with Swarts' pioneering chlorination/fluorination exchange in 1896, but progress remained incremental until the mid-20th century. A pivotal advancement emerged in 1947 with the first synthesis of trifluoromethylpyridine (TFMP) via liquid-phase fluorination of trichloromethylpyridine precursors [10]. This established chloro-fluorine exchange as the dominant industrial method, later optimized for scale via vapor-phase reactions (>300°C) using iron fluoride catalysts (Scheme 1). By the 1980s, advances in regioselective functionalization enabled targeted production of α-, β-, and γ-TFMP isomers:
Scheme 1: Industrial Synthesis of TFMP Derivatives a) Chlorination: 3-Picoline + Cl₂ → 2,3,5-Trichloromethylpyridine b) Fluorination: Trichloromethylpyridine + HF → TFMP isomer (α/β/γ)
Table 1: Global Demand for TFMP Isomers (2018) [10]
Isomer | Demand (tons/year) | Key Agrochemicals |
---|---|---|
β-TFMP | >1,000 | Fluazinam, Fluopyram |
α-TFMP | ~2,000 | Picoxystrobin, Bicyclopyrone |
γ-TFMP | ~500 | Emerging herbicides |
This capacity catalyzed a surge in fluorinated agrochemicals, with >20 TFMP-containing pesticides commercialized since 1985 [10]. Parallelly, pharmaceutical applications expanded, exemplified by celecoxib (COX-2 inhibitor) and aprepitant (NK1 antagonist), where the *meta-bis(trifluoromethyl)phenyl* motif enhanced target affinity and pharmacokinetics [4] [5]. --- #### 1.2. Significance of 3,5-Bis(trifluoromethyl)phenyl Motifs in Bioactive Compound Development The *3,5-bis(trifluoromethyl)phenyl* group confers unparalleled advantages in molecular recognition: - **Steric Enforcement**: The two -CF₃ groups create a cone-shaped hydrophobic pocket, favoring deep insertion into enzyme subpockets (e.g., COX-2’s hydrophobic cleft) [4]. - **Electronic Effects**: The strong electron-withdrawing nature (-I effect, σₚ = 0.54) polarizes adjacent bonds, enhancing hydrogen-bond acceptor strength and resonance stabilization [5]. - **Metabolic Resistance**: C-F bonds resist oxidative cleavage, prolonging half-lives. Recent studies highlight its critical role in optimizing binding: - In celecoxib analogs, replacing *3-trifluoromethyl* with *3-methyl* reduced COX-2 affinity by >50% due to weaker hydrogen bonding with His90/Arg513 [4]. - Aryl-urea derivatives bearing this motif showed exceptional antibacterial activity (MIC = 4.88 µg/mL against *B. mycoides*), attributed to improved membrane penetration [5]. - In oncology, **6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid**’s structural analogs demonstrated IC₅₀ values of 17.8 µM against HCT116 cells, surpassing doxorubicin (52.1 µM) by disrupting cancer metabolism pathways (e.g., FASN downregulation) [5]. --- #### 1.3. Nicotinic Acid Derivatives as Privileged Building Blocks in Medicinal Chemistry Nicotinic acid (vitamin B₃) is a "privileged scaffold" due to its: - **Biosynthetic Versatility**: Natural role as a precursor to NAD⁺/NADP⁺ enables integration into cellular redox pathways [8]. - **Structural Plasticity**: The pyridine ring accepts diverse C2/C4/C6 substitutions while maintaining hydrogen-bonding capacity via N1 and C2=O. *Table 2: Bioactivities of Nicotinic Acid Hybrids* [8] [22] | **Derivative** | **Therapeutic Application** | **Key Structural Feature** | |------------------------------|-------------------------------|----------------------------------| | Morniflumate | Anti-inflammatory | Nicotinate-ester linkage | | Testosterone nicotinate | Hormone replacement | Steroid-nicotinate conjugate | | **6-Aryl-nicotinic acids** | Under investigation | Biaryl conjugation at C6 |
Innovative synthetic strategies now enable late-stage conjugation of nicotinates to pharmacophores. A breakthrough biomimetic approach remodels 3-formyl(aza)indoles into meta-aminoaryl nicotinates via aldol addition/intramolecular cyclization (Fig. 1h) [8]. This bypasses limitations of classical Bohlmann–Rahtz synthesis, which cannot access ortho-unsubstituted nicotinates essential for unhindered receptor binding.
Despite progress, 6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid remains underexplored, with critical gaps identified:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7